molecular formula C17H19NO2 B5318991 N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide

N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5318991
M. Wt: 269.34 g/mol
InChI Key: SNELSFJMIBALIY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the phenyl ring and three methyl groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 3-methoxyaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-methoxyaniline+2,4,6-trimethylbenzoyl chlorideThis compound\text{3-methoxyaniline} + \text{2,4,6-trimethylbenzoyl chloride} \rightarrow \text{this compound} 3-methoxyaniline+2,4,6-trimethylbenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2,4,6-trimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets in biological systems. The methoxy and methyl groups contribute to its binding affinity and specificity towards these targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3,5-dimethylbenzamide
  • N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide
  • N-(3-hydroxyphenyl)-2,4,6-trimethylbenzamide

Uniqueness

N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methoxyphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-8-12(2)16(13(3)9-11)17(19)18-14-6-5-7-15(10-14)20-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNELSFJMIBALIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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